

Validation of 5-(4-Methoxyphenyl)oxazole's biological activity

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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)oxazole

Cat. No.: B1676806

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A Comparative Guide to the Biological Activity of **5-(4-Methoxyphenyl)oxazole** and Its Analogs

Introduction to 5-(4-Methoxyphenyl)oxazole

5-(4-Methoxyphenyl)oxazole is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its presence in various biologically active molecules.^{[1][2]} The oxazole scaffold is considered a "privileged" structure in drug discovery, capable of interacting with a wide range of biological targets.^[3] The inclusion of a 4-methoxyphenyl group can enhance properties such as membrane permeability, which is crucial for drug efficacy and bioavailability.^[4] While initially identified as an inhibitor of the nematode *Caenorhabditis elegans*, subsequent research has primarily focused on the anticancer properties of its derivatives, particularly as inhibitors of tubulin polymerization.^{[5][6]}

This guide provides a comparative analysis of the biological activity of **5-(4-Methoxyphenyl)oxazole** derivatives against other classes of compounds targeting similar biological pathways, supported by experimental data and methodologies.

Comparative Analysis of Anticancer Activity

The most extensively studied biological activity of compounds containing the **5-(4-methoxyphenyl)oxazole** moiety is their role as anticancer agents that interfere with microtubule dynamics.^[5] These agents are often designed as analogs of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. The following sections compare the efficacy of oxazole derivatives with CA-4 and other heterocyclic analogs.

Data on Antiproliferative Activity

The antiproliferative activity of **5-(4-methoxyphenyl)oxazole** derivatives and their alternatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) is a standard measure of a compound's potency.

Table 1: Antiproliferative Activity (IC_{50} , nM) of Oxazole Derivatives and Comparators[5]

Compound	Jurkat (Leukemia)	SEM (Leukemia)	RS4;11 (Leukemia)	HT-29 (Colon)	A549 (Lung)	HeLa (Cervical)	MCF-7 (Breast)
5-(4-Methoxyphenyl)oxazole Scaffold							
4e (2-methyl-4-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)oxazole)	1.1	1.3	2.1	0.9	1.2	0.9	1.3
4f (2-methyl-4-(3,4,5-trimethoxyphenyl)-5-(3-methoxyphenyl)oxazole)	670	830	1100	650	890	720	910
5e (2-methyl-4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxazole)	350	410	480	320	450	380	490

Reference
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Combrétastatin A-4 (CA-4)	0.8	1.2	1.0	0.9	1.3	1.1	1.0
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3e (Thiazole Analog)	320	390	450	290	410	350	460
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Data from Romagnoli et al. (2017).[\[5\]](#)

Table 2: Anticancer Activity of a 1,3,4-Oxadiazole Analog[\[7\]](#)

Compound	Cell Line	Cancer Type	Growth Percent (GP)
4s (N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine)	MDA-MB-435	Melanoma	15.43
K-562	Leukemia		18.22
T-47D	Breast		34.27
HCT-15	Colon		39.77

Data from Ahsan et al. as per NCI US protocol.[\[7\]](#) A lower GP value indicates higher activity.

Experimental Protocols

Synthesis of 2-Methyl-4,5-Disubstituted Oxazoles[\[5\]](#)

A general three-step procedure is employed for the synthesis of these compounds:

- Oxazole Ring Formation: Condensation of an appropriate α -bromo acetophenone with acetamide at 150 °C for 2 hours to yield the 2-methyl-4-substituted oxazole derivative.
- Bromination: Chemoselective monobromination at the 5-position of the oxazole ring using N-bromosuccinimide (NBS) in chloroform.
- Suzuki Coupling: Palladium-catalyzed Suzuki cross-coupling of the 5-bromooxazole intermediate with a suitable boronic acid to introduce the desired substituent at the 5-position.

In Vitro Antiproliferative Activity Assay[5]

- Cell Culture: Human tumor cell lines are grown in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 μ g/mL) in a humidified atmosphere of 5% CO₂ at 37 °C.
- Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with serial dilutions of the test compounds for a specified period (e.g., 48 hours).
- Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the sulforhodamine B (SRB) or MTT assay. The absorbance is read using a microplate reader.
- IC₅₀ Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay[5]

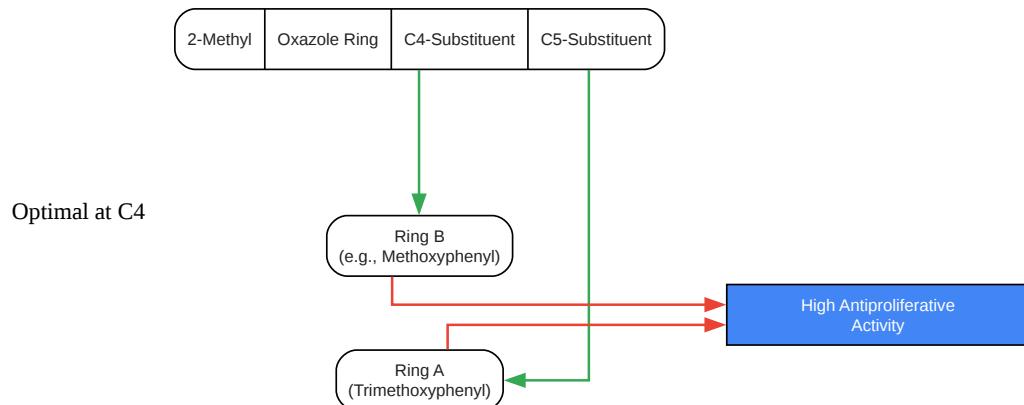
- Reaction Mixture: A solution of purified tubulin (e.g., >99% pure from bovine brain) in a glutamate-based buffer is prepared.
- Initiation of Polymerization: Polymerization is initiated by the addition of GTP and incubation at 37 °C.
- Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time in the presence and absence of test compounds.

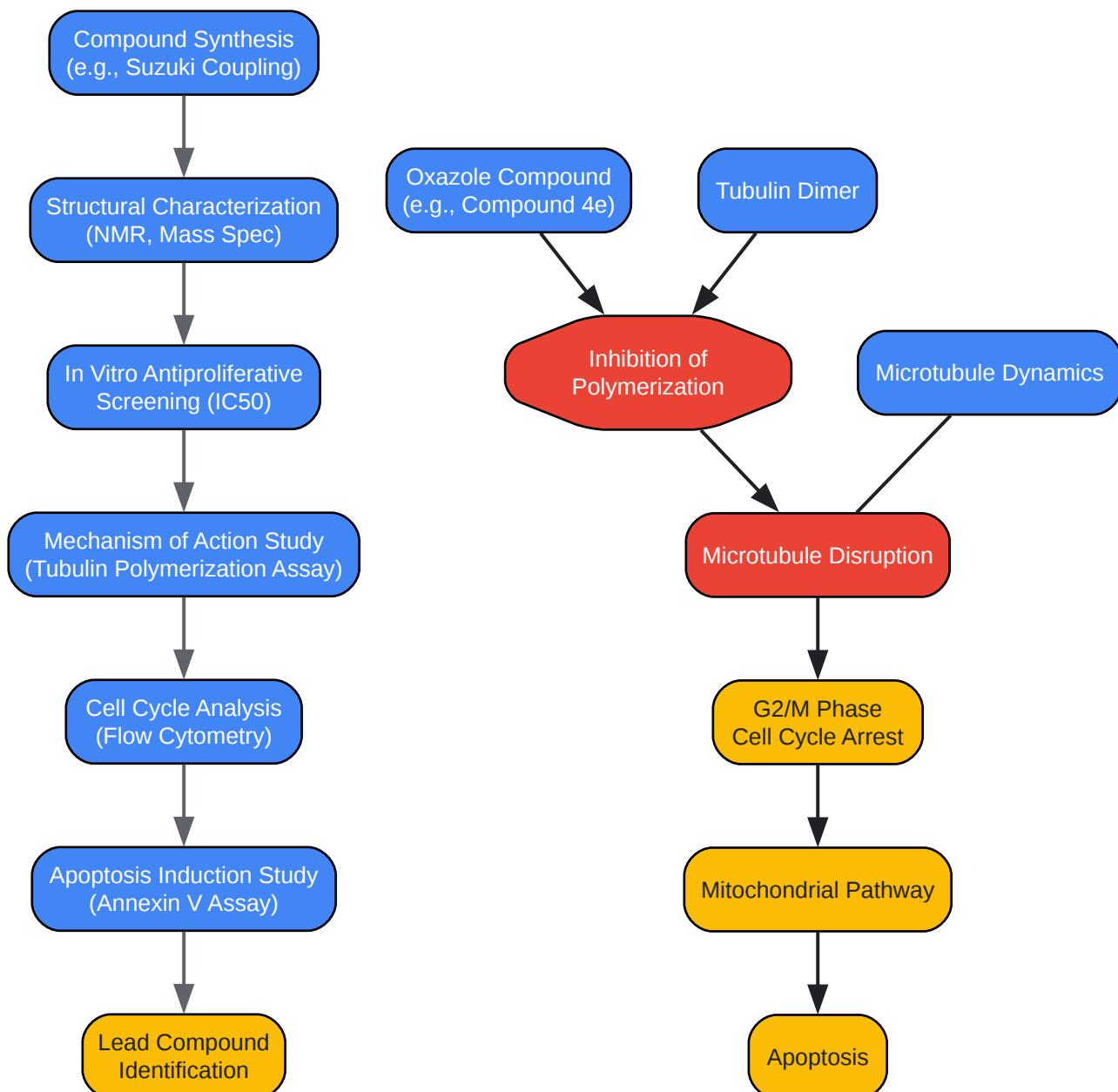
- Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC_{50}) is determined.

Visualizations

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features influencing the antitubulin activity of the disubstituted oxazole analogs.



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